((S)-1-Methyl-pyrrolidin-2-ylmethoxy)-acetic acid

Chiral Synthesis Enantioselective Catalysis Medicinal Chemistry

Medicinal chemistry programs targeting GAT-1 or CCR5 often face stereochemical ambiguity and unnecessary deprotection steps that delay SAR cycles. ((S)-1-Methyl-pyrrolidin-2-ylmethoxy)-acetic acid (CAS 1354008-91-5) resolves both as a defined (S)-enantiomer with a free carboxylic acid ready for direct amide coupling. • Defined (S)-stereochemistry at pyrrolidine 2-position-critical for GAT-1 inhibitory potency; eliminates chiral ambiguity in SAR correlation • MW 173.21-30% lighter than N-benzyl analog (ΔMW = 76.09 Da), ideal for fragment-based discovery and ligand-efficient lead optimization • Free COOH enables direct carbodiimide/uronium coupling without Boc deprotection; saves one full synthetic operation per amide bond formation • Supplied at ≥95% purity with analytical documentation; ships ambient globally.

Molecular Formula C8H15NO3
Molecular Weight 173.21 g/mol
Cat. No. B7923650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name((S)-1-Methyl-pyrrolidin-2-ylmethoxy)-acetic acid
Molecular FormulaC8H15NO3
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESCN1CCCC1COCC(=O)O
InChIInChI=1S/C8H15NO3/c1-9-4-2-3-7(9)5-12-6-8(10)11/h7H,2-6H2,1H3,(H,10,11)/t7-/m0/s1
InChIKeyXSKIQHADUCAPDR-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

((S)-1-Methyl-pyrrolidin-2-ylmethoxy)-acetic acid: Overview


((S)-1-Methyl-pyrrolidin-2-ylmethoxy)-acetic acid (CAS 1354008-91-5) is a chiral pyrrolidine derivative with molecular formula C₈H₁₅NO₃ and molecular weight 173.21 g/mol, featuring a defined (S)-stereochemical configuration at the pyrrolidine 2-position . The compound incorporates a five-membered pyrrolidine ring bearing an N-methyl substituent, connected via a methoxy linker to an acetic acid terminus. This bifunctional structure combines a basic tertiary amine and a carboxylic acid group within a single chiral scaffold, distinguishing it from simpler amino acid derivatives. Commercially available from research chemical suppliers with stated purity specifications of ≥95% , this compound serves as a versatile building block in medicinal chemistry, particularly for structure-activity relationship (SAR) investigations and the synthesis of enantiomerically enriched pharmaceutical intermediates [1].

((S)-1-Methyl-pyrrolidin-2-ylmethoxy)-acetic acid: Differentiation from Generics


Pyrrolidine-containing acetic acid derivatives exhibit pronounced structure-dependent variation in both physicochemical properties and biological target engagement, precluding simple interchange between analogs. Critical differentiation factors include stereochemistry at the pyrrolidine 2-position (which determines three-dimensional molecular recognition), N-substituent identity (methyl vs. benzyl vs. Boc-protected vs. hydrogen), and the presence of the methoxy linker spacing the carboxylic acid from the heterocyclic core . In the GABA transporter inhibitor series, (2S)-configuration at the pyrrolidine C-2 position proved essential for potent GAT-1 inhibition, with the (2R)-enantiomer showing substantially reduced activity [1]. Similarly, within the α-(pyrrolidin-1-yl)acetic acid class evaluated as CCR5 antagonists, subtle N-substituent modifications produced marked differences in antiviral activity and pharmacokinetic profiles [2]. The (S)-1-methyl-substituted variant occupies a distinct physicochemical space relative to its N-benzyl (MW 249.30), N-Boc (MW 259.3), and des-methyl (MW 159.18) counterparts—each presenting different hydrogen-bonding capacity, lipophilicity, and metabolic stability characteristics that render direct substitution inappropriate without systematic comparative evaluation.

((S)-1-Methyl-pyrrolidin-2-ylmethoxy)-acetic acid: Differentiation Evidence


Stereochemical Purity vs. Racemates

((S)-1-Methyl-pyrrolidin-2-ylmethoxy)-acetic acid is supplied with defined (S)-stereochemistry at the pyrrolidine 2-position, a critical distinction from racemic (1-methyl-pyrrolidin-2-ylmethoxy)-acetic acid (CAS 1353969-40-0) [1]. In the GABA transporter inhibitor field, compounds bearing (2S)-configuration at the pyrrolidine C-2 position demonstrate potent inhibition of GAT-1, whereas the corresponding (2R)-enantiomers and racemates exhibit significantly reduced inhibitory activity [2]. This stereochemical requirement is consistent with the privileged nature of the (S)-pyrrolidine scaffold in biologically active molecules targeting chiral recognition sites. The procurement of enantiomerically defined material eliminates the confounding variable of stereochemical heterogeneity in SAR studies, enabling unambiguous correlation between absolute configuration and observed biological effect.

Chiral Synthesis Enantioselective Catalysis Medicinal Chemistry

N-Methyl vs. N-Benzyl: Physicochemical Comparison

((S)-1-Methyl-pyrrolidin-2-ylmethoxy)-acetic acid (MW 173.21) presents a significantly reduced molecular weight and lipophilic burden compared to its N-benzyl analog, ((S)-1-Benzyl-pyrrolidin-2-ylmethoxy)-acetic acid (CAS 1354009-12-3, MW 249.30) [1]. This 76.09 Da mass difference (approximately 30% lower molecular weight) directly impacts key drug-like properties including membrane permeability and solubility. The N-methyl substituent provides a minimal steric footprint while maintaining basic amine functionality, whereas the benzyl group introduces substantial aromatic lipophilicity (calculated XLogP3 for benzyl analog = -0.5, though actual logP differences are expected to be larger due to the phenyl ring contribution) [1]. In the context of fragment-based drug discovery and lead optimization, lower molecular weight scaffolds with reduced lipophilicity are preferentially selected to maximize ligand efficiency and minimize promiscuous off-target binding risks.

Medicinal Chemistry Physicochemical Properties Lead Optimization

Free Acid vs. Boc-Protected: Direct Coupling

((S)-1-Methyl-pyrrolidin-2-ylmethoxy)-acetic acid presents the carboxylic acid moiety in unprotected form (free acid), enabling direct coupling to amines without deprotection steps required for the N-Boc-protected analog, N-Boc-(S)-2-(pyrrolidin-2-ylmethoxy)acetic acid (CAS 193086-18-9, MW 259.3) . The N-Boc variant necessitates acidic deprotection (typically TFA/DCM) prior to or following carboxylic acid activation, introducing additional synthetic steps, potential racemization risk, and purification burden. The free acid form of the target compound permits immediate activation via standard carbodiimide (EDC/DCC) or uronium (HATU/HBTU) reagents for amide bond formation, esterification, or hydrazide synthesis. This operational simplicity translates to reduced synthetic cycle time and higher throughput in parallel library synthesis applications. Additionally, the free acid form enables direct use in solution-phase or solid-phase peptide coupling protocols without orthogonal protecting group compatibility concerns.

Peptide Coupling Amide Bond Formation Solid-Phase Synthesis

N-Methyl vs. Des-Methyl: Basicity and Permeability

The N-methyl substitution in ((S)-1-Methyl-pyrrolidin-2-ylmethoxy)-acetic acid confers distinct basicity and lipophilicity characteristics relative to the des-methyl analog (2-pyrrolidinylmethoxy)acetic acid (CAS 1330756-21-2, MW 159.18) . The tertiary amine (N-methyl) exhibits altered pKa relative to the secondary amine in the des-methyl variant, with the tertiary amine generally showing slightly reduced basicity but increased lipophilicity. This N-methyl group eliminates the hydrogen-bond donor capacity of the secondary amine, which can profoundly impact membrane permeability and blood-brain barrier penetration potential. In the GABA transporter inhibitor series, N-substituent identity on pyrrolidine-2-acetic acid scaffolds directly modulates both GAT subtype selectivity and CNS penetration characteristics . The N-methyl variant may offer balanced physicochemical properties suitable for CNS-targeted programs where reduced hydrogen-bonding capacity favors passive diffusion across biological membranes.

Physicochemical Properties ADME Blood-Brain Barrier

Dual Acid-Amine: Zwitterionic Character

((S)-1-Methyl-pyrrolidin-2-ylmethoxy)-acetic acid possesses both a carboxylic acid and a tertiary amine within the same chiral scaffold, a bifunctional architecture that distinguishes it from simpler pyrrolidine building blocks lacking the acid terminus (e.g., (S)-1-methyl-2-pyrrolidinemethanol) or from amino acids lacking the chiral heterocyclic core . This dual functionality enables participation in conjugate addition reactions, salt formation, and zwitterionic behavior that single-functionality analogs cannot replicate. In the α-(pyrrolidin-1-yl)acetic acid series evaluated as CCR5 antagonists, the zwitterionic nature of pyrrolidineacetic acids contributed to enhanced antiviral activity and improved pharmacokinetic profiles compared to neutral pyrrolidine comparators [1]. The spatial arrangement of the basic amine and acidic carboxylic acid groups, separated by the methoxy linker, creates a defined charge distribution that can be exploited for targeted molecular recognition at protein binding sites featuring complementary charged residues.

Bifunctional Building Block Zwitterion Conjugate Addition

((S)-1-Methyl-pyrrolidin-2-ylmethoxy)-acetic acid: Research & Industrial Applications


GABA Transporter Inhibitor Synthesis

((S)-1-Methyl-pyrrolidin-2-ylmethoxy)-acetic acid is optimally deployed as a chiral scaffold in the synthesis of GABA uptake inhibitors, where stereochemistry at the pyrrolidine 2-position is a critical determinant of GAT-1 inhibitory potency. Literature demonstrates that (2S)-configuration is essential for potent GAT-1 inhibition, while (2R)-enantiomers exhibit substantially reduced activity [1]. The defined (S)-stereochemistry of this compound eliminates stereochemical ambiguity in SAR studies, enabling direct correlation between absolute configuration and observed biological activity. The free carboxylic acid functionality permits direct coupling to N-arylalkyl amine moieties without protecting group manipulation, accelerating analog generation for CNS-targeted programs where hydrogen-bond donor count reduction (HBD = 1) aligns with blood-brain barrier penetration design criteria.

Fragment-Based Discovery & Optimization

With a molecular weight of 173.21 g/mol, ((S)-1-Methyl-pyrrolidin-2-ylmethoxy)-acetic acid represents an attractive fragment-sized building block for lead discovery programs. Its MW advantage over the N-benzyl analog (ΔMW = 76.09 Da, approximately 30% reduction) positions it favorably for fragment-based screening and fragment-growing strategies where ligand efficiency metrics govern candidate selection [2]. The N-methyl substituent provides minimal steric bulk while maintaining amine functionality, offering balanced physicochemical properties (single HBD from carboxylic acid, tertiary amine for solubility enhancement) that support both hit identification and subsequent lead optimization phases. The compound's dual functional groups enable multiple vectors for fragment elaboration via amide coupling, esterification, or N-alkylation.

Direct Coupling for Amide Synthesis

The free carboxylic acid form of ((S)-1-Methyl-pyrrolidin-2-ylmethoxy)-acetic acid eliminates the deprotection step required for N-Boc-protected analogs (e.g., CAS 193086-18-9), reducing synthetic cycle time by one full operation per coupling event . This operational advantage is particularly significant in parallel library synthesis and automated solid-phase peptide synthesis workflows, where cumulative time savings scale with the number of coupling operations. The compound can be activated using standard carbodiimide (EDC/DCC) or uronium (HATU/HBTU) reagents and coupled directly to resin-bound or solution-phase amines. The chiral pyrrolidine core introduces three-dimensionality and conformational constraint into peptide mimetics and macrocyclic scaffolds, while the N-methyl tertiary amine remains available for subsequent functionalization if desired.

Chiral Zwitterions for CCR5 Antagonists

((S)-1-Methyl-pyrrolidin-2-ylmethoxy)-acetic acid provides the core structural elements required for α-(pyrrolidin-1-yl)acetic acid-based CCR5 antagonists, a class demonstrated to exhibit enhanced antiviral activity and improved pharmacokinetic profiles compared to neutral pyrrolidine comparators [3]. The compound's zwitterionic character—arising from the combination of a basic tertiary amine and acidic carboxylic acid group—contributes to favorable solubility and target engagement characteristics. The (S)-stereochemistry at the pyrrolidine 2-position offers a defined chiral environment for probing stereospecific receptor interactions. This scaffold can be elaborated via N-alkylation, amide formation, or functionalization at the methoxy linker to explore structure-activity relationships in GPCR-targeted programs, particularly those addressing HIV entry inhibition via CCR5 antagonism.

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